molecular formula C8H15NO3 B1422680 Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate CAS No. 246547-26-2

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate

Cat. No.: B1422680
CAS No.: 246547-26-2
M. Wt: 173.21 g/mol
InChI Key: XYMJJESBEUZDJM-UHFFFAOYSA-N
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Description

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-aminooxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-7(10)8(9)3-5-11-6-4-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMJJESBEUZDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate (ETAP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of ETAP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H15NO2C_8H_{15}NO_2 and a molecular weight of 173.21 g/mol. The compound features an amino group and a carboxylate moiety, which are crucial for its reactivity and interactions with biological targets. Its structure allows for the formation of hydrogen bonds, enhancing its potential as an enzyme inhibitor or modulator.

Research indicates that ETAP may function as an enzyme inhibitor, affecting various biochemical pathways. The presence of the amino group enables it to interact with active sites on enzymes, potentially altering their activity. However, detailed studies on the specific mechanisms of action remain limited, necessitating further investigation to elucidate these pathways.

Enzyme Inhibition

ETAP has been studied for its potential role in inhibiting specific enzymes critical for various physiological processes. The compound's ability to modulate enzyme activity could have implications in treating diseases where these enzymes play a pivotal role.

Neuroprotective Effects

Preliminary studies suggest that ETAP exhibits neuroprotective properties. It has shown promise in protecting against seizures induced by pentylenetetrazole, indicating potential applications in treating epilepsy and other neurological disorders. The structural characteristics of ETAP may facilitate interactions with neurotransmitter systems, further enhancing its neurotropic effects.

Case Studies and Research Findings

Several studies have focused on the biological activities of ETAP:

  • Neuroprotective Studies : In animal models, ETAP demonstrated significant protective effects against induced seizures, suggesting its utility as a therapeutic agent in epilepsy treatment.
  • Enzyme Interaction Studies : Investigations into the binding affinity of ETAP with various enzymes have highlighted its potential as a modulator of enzymatic activity, though specific targets remain to be conclusively identified.
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that ETAP possesses unique binding characteristics that may confer advantages in therapeutic applications .

Applications in Medicinal Chemistry

ETAP's diverse biological activities make it a valuable compound in medicinal chemistry. Its potential roles include:

  • Anticonvulsant Agent : As indicated by its protective effects against seizures.
  • Enzyme Modulator : Potentially useful in developing treatments for diseases involving dysregulated enzyme activity.
  • Intermediate in Synthesis : Its unique structure allows it to serve as an intermediate in synthesizing more complex molecules with desired biological activities.

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
This compoundNeuroprotective; Enzyme inhibition,
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylateAnticonvulsant; Neurotropic effects
Ethyl 4H-Pyran-4-one-2-carboxylateEnzyme modulation; Synthesis intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate
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Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate

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